2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid
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Overview
Description
2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid is an organic compound with the molecular formula C15H12BrNO3. It is a derivative of benzoic acid and contains both amino and bromobenzoyl functional groups. This compound is known for its applications in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-3-oxobenzeneacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid is thought to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Bromfenac: Another compound with a similar structure and mechanism of action, used as an NSAID.
Flurbiprofen: A related compound with anti-inflammatory properties.
Ketoprofen: Another NSAID with a similar mechanism of action
Uniqueness
2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
241825-87-6 |
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Molecular Formula |
C15H10BrNO4 |
Molecular Weight |
348.15 g/mol |
IUPAC Name |
2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C15H10BrNO4/c16-9-6-4-8(5-7-9)13(18)10-2-1-3-11(12(10)17)14(19)15(20)21/h1-7H,17H2,(H,20,21) |
InChI Key |
DLNMWZQESQRFLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C(=O)O)N)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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